molecular formula C18H23N3O3 B2633050 N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941979-91-5

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2633050
CAS No.: 941979-91-5
M. Wt: 329.4
InChI Key: RGGMAQASHGWAAG-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex chemical compound known for its unique properties and potential applications in various scientific fields. This compound features a cyclopentyl group attached to an oxalamide backbone, with a phenyl ring substituted with a 2-oxopiperidinyl group. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry, drug discovery, and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.

    Biology: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other complex chemical compounds.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Apixaban: A direct inhibitor of activated factor X, used as an anticoagulant.

    Piperidine derivatives: Compounds with a piperidine moiety, known for their wide range of biological activities

Uniqueness

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific structural features, such as the combination of a cyclopentyl group and an oxalamide backbone with a phenyl ring substituted with a 2-oxopiperidinyl group.

Properties

IUPAC Name

N-cyclopentyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16-10-3-4-11-21(16)15-9-5-8-14(12-15)20-18(24)17(23)19-13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGMAQASHGWAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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